N(1)-Methylation Increases Lipophilicity by ΔXLogP3 = 0.2 vs. Des-N-Methyl Analog
The target compound bears an N(1)-methyl substituent absent in its closest commercially available analog, 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one (CAS 771579-27-2). This single methylation elevates the computed XLogP3-AA from –0.1 (dimethyl analog) to 0.1 (target), a Δ of +0.2 log units [1][2]. The N-methylation also reduces the hydrogen-bond donor count from 2 to 1 and lowers the topological polar surface area (TPSA) from 55.1 Ų to 46.3 Ų [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.1; MW = 166.22 g/mol; HBD = 1; TPSA = 46.3 Ų |
| Comparator Or Baseline | 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one (CAS 771579-27-2): XLogP3-AA = –0.1; MW = 152.19 g/mol; HBD = 2; TPSA = 55.1 Ų |
| Quantified Difference | ΔXLogP3 = +0.2; ΔMW = +14.03 g/mol; ΔHBD = –1; ΔTPSA = –8.8 Ų |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem release 2021–2025) |
Why This Matters
A ΔXLogP3 of +0.2 and a TPSA reduction of 8.8 Ų are directionally consistent with improved passive membrane permeability, which may alter cellular uptake and intracellular target engagement relative to the des-methyl analog.
- [1] PubChem CID 82188935: 3-(Aminomethyl)-1,4,6-trimethyl-1,2-dihydropyridin-2-one. Computed Properties section. National Center for Biotechnology Information. View Source
- [2] PubChem CID 7063844: 3-(Aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one. Computed Properties section. National Center for Biotechnology Information. View Source
